6,8-Dichloro-3-(1-naphthylmethyl)-4(3H)-quinazolinone is a synthetic compound with the molecular formula and a molecular weight of 355.226 g/mol. This compound belongs to the quinazolinone class, which is recognized for its diverse biological activities and potential therapeutic applications. The structure of this compound features two chlorine atoms at positions 6 and 8, a naphthylmethyl group at position 3, and a quinazolinone core that contributes to its chemical reactivity and biological properties .
The synthesis of 6,8-Dichloro-3-(1-naphthylmethyl)-4(3H)-quinazolinone can be achieved through various methods. A common approach involves:
This method can be optimized for industrial production by employing continuous flow reactors and automated systems to enhance yield and purity.
The molecular structure of 6,8-Dichloro-3-(1-naphthylmethyl)-4(3H)-quinazolinone can be described as follows:
The compound's structure can be represented using the following SMILES notation: ClC1=CC(Cl)=CC2=C1N=CNC2=O
, which illustrates its complex aromatic system .
6,8-Dichloro-3-(1-naphthylmethyl)-4(3H)-quinazolinone exhibits notable chemical reactivity:
For example, chlorination can occur when treated with phosphoryl chloride or thionyl chloride, while nucleophilic substitutions may involve amines or thiols under suitable conditions.
The mechanism of action for 6,8-Dichloro-3-(1-naphthylmethyl)-4(3H)-quinazolinone is linked to its interactions with biological macromolecules:
The physical and chemical properties of 6,8-Dichloro-3-(1-naphthylmethyl)-4(3H)-quinazolinone include:
These properties indicate that the compound has significant stability under standard conditions but requires careful handling due to its toxicity.
6,8-Dichloro-3-(1-naphthylmethyl)-4(3H)-quinazolinone has potential applications in various scientific fields:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0